molecular formula C13H18N2O3S B6983580 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile

3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile

Cat. No.: B6983580
M. Wt: 282.36 g/mol
InChI Key: DQUDBMFPESTZFG-UHFFFAOYSA-N
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Description

3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile is a complex organic compound characterized by its molecular structure, which includes a benzonitrile group, a methyl group, and a sulfonylethoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. One common approach is to start with 3-methylbenzonitrile and introduce the sulfonylethoxyethylamino group through a series of reactions involving intermediates such as halides or alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzonitrile group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The nitrile group can be reduced to form primary amines.

  • Substitution: : The sulfonylethoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often with the aid of a base.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Primary amines.

  • Substitution: : Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

Potential medical applications include the development of new pharmaceuticals. Its unique structure may make it suitable for targeting specific biological pathways or receptors.

Industry

In industry, this compound could be used in the production of specialty chemicals, coatings, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzonitrile: : Similar structure but lacks the sulfonylethoxyethylamino group.

  • 3-Methyl-4-aminobenzonitrile: : Similar core structure but with an amino group instead of the sulfonylethoxyethylamino group.

Properties

IUPAC Name

3-methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11-9-12(10-14)3-4-13(11)15-5-6-18-7-8-19(2,16)17/h3-4,9,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUDBMFPESTZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NCCOCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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